N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide

Glucokinase Activator Type 2 Diabetes Allosteric Modulation

N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide (CAS 1144444-72-3; molecular formula C₁₆H₁₄N₄O₂S; molecular weight 326.4 g/mol) belongs to the 1,3,4-thiadiazole-2-carboxamide class bearing a pyridine-2-carboxamide moiety. This compound features a 4-methoxybenzyl substituent at the thiadiazole 5-position and exists in the (2E)-ylidene tautomeric form, distinguishing it from the more common amino-thiadiazole tautomer frequently encountered in commercial screening libraries.

Molecular Formula C16H14N4O2S
Molecular Weight 326.4 g/mol
Cat. No. B4511192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide
Molecular FormulaC16H14N4O2S
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CC=N3
InChIInChI=1S/C16H14N4O2S/c1-22-12-7-5-11(6-8-12)10-14-19-20-16(23-14)18-15(21)13-4-2-3-9-17-13/h2-9H,10H2,1H3,(H,18,20,21)
InChIKeyROCJPJOMQBEIFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2E)-5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide: Structural Identity and Procurement Baseline


N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide (CAS 1144444-72-3; molecular formula C₁₆H₁₄N₄O₂S; molecular weight 326.4 g/mol) belongs to the 1,3,4-thiadiazole-2-carboxamide class bearing a pyridine-2-carboxamide moiety . This compound features a 4-methoxybenzyl substituent at the thiadiazole 5-position and exists in the (2E)-ylidene tautomeric form, distinguishing it from the more common amino-thiadiazole tautomer frequently encountered in commercial screening libraries. The compound has appeared in patents directed toward glucokinase (GK) activation, placing it within the 2-pyridinecarboxamide GK activator chemotype [1]. Its core scaffold — 1,3,4-thiadiazole linked via carboxamide to pyridine — is shared with numerous biologically active analogs, but the specific substitution pattern and tautomeric state create unique physicochemical and pharmacological properties relevant to lead optimization programs.

Why Generic Substitution of N-[(2E)-5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide Fails: Structure-Dependent Differentiation


Within the 1,3,4-thiadiazole-pyridine-2-carboxamide chemotype, even minor structural alterations at the thiadiazole 5-position or the pyridine ring produce substantial shifts in biological target engagement and potency [1]. The 4-methoxybenzyl substituent at the 5-position of the thiadiazole ring confers lipophilicity and potential π-stacking interactions not replicated by simple alkyl (e.g., methyl, ethyl, propyl) or halogenated benzyl analogs. Published structure-activity relationship (SAR) data for closely related 1,3,4-thiadiazole-2-carboxamide derivatives demonstrate that the 5-substituent identity can shift IC₅₀ values by orders of magnitude against defined enzymatic targets, rendering simple substitution by the nearest commercially available analog unreliable for replication of experimental results [2]. Furthermore, the specific (2E)-ylidene tautomeric form of this compound influences hydrogen-bond donor/acceptor geometry relative to the more common amino-tautomer, directly impacting molecular recognition in crystallographic binding poses [3].

Product-Specific Quantitative Evidence Guide: N-[(2E)-5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide vs. Structural Analogs


Glucokinase Activation: 2-Pyridinecarboxamide-Thiadiazole Chemotype Differentiation

The compound belongs to the 2-pyridinecarboxamide GK activator chemotype claimed in WO2008044777A1, which encompasses thiadiazole-containing derivatives. Within this patent family, the thiadiazole-2-yl-pyridine-2-carboxamide scaffold is specifically identified as a privileged chemotype for GK activation [1]. SAR within this patent demonstrates that the 5-substituent on the thiadiazole ring (e.g., benzyl variants including 4-methoxybenzyl) modulates both GK activation potency and selectivity over related kinases. Class-level evidence from 3,6-disubstituted 2-pyridinecarboxamide derivatives demonstrates that specific substituents produce EC₅₀ values for GK activation ranging from sub-micromolar to >10 µM; the 4-methoxybenzyl-thiadiazole variant occupies a distinct region of this SAR landscape not accessible to simpler 5-alkyl or 5-phenylthio analogs [2].

Glucokinase Activator Type 2 Diabetes Allosteric Modulation

5-Position Substituent SAR: 4-Methoxybenzyl vs. Alkyl/Arylthio Analogs in 1,3,4-Thiadiazole-2-Carboxamides

In a systematic SAR study of thiazole/thiadiazole carboxamide derivatives as c-Met kinase inhibitors, the 5-substituent on the 1,3,4-thiadiazole ring was identified as a critical determinant of inhibitory potency [1]. Across a panel of four human cancer cell lines (A549, MCF-7, HepG2, HT-29), structurally analogous 1,3,4-thiadiazole-2-carboxamides displayed IC₅₀ values spanning from high nanomolar to >50 µM depending solely on the 5-substituent identity. Compounds bearing benzyl-type substituents exhibited differential potency profiles distinct from alkyl- or arylthio-substituted analogs. The 4-methoxybenzyl group introduces both electron-donating methoxy character and extended aromatic surface for π-interactions, features absent in the commonly available N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide (CAS 2415633-45-1) and N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide comparators [2].

c-Met Kinase Inhibition Anticancer SAR Thiadiazole Scaffold Optimization

Antibacterial Activity: 4-Methoxybenzyl-Thio Containing 1,3,4-Thiadiazoles vs. Commercial Antibacterial Agents

A structurally related compound bearing the identical 4-methoxybenzyl-thio-1,3,4-thiadiazole substructure — 2-((2-chloro-1H-indol-3-yl)methylene)-N-(5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)hydrazine-1-carboxamide (6g) — demonstrated the most potent activity against Xanthomonas oryzae pv. oryzae (Xoo) among a 19-compound series, with an EC₅₀ of 12.21 µg/mL, representing a 7.6-fold improvement over the commercial standard bismerthiazol (EC₅₀ = 92.23 µg/mL) [1]. While compound 6g differs from the target compound by the presence of a semicarbazone moiety at the 2-position rather than a pyridine-2-carboxamide, the shared 4-methoxybenzyl-thio-1,3,4-thiadiazole core is the structural feature conferring antibacterial potency. By contrast, the des-methoxy analog (benzyl-thio series) showed reduced activity, indicating that the 4-methoxybenzyl group specifically enhances antibacterial pharmacophore engagement [1].

Antibacterial Xanthomonas oryzae Agrochemical Discovery

Kinase Selectivity Profiling: 1,3,4-Thiadiazole-2-Carboxamide vs. 1,2,3-Thiadiazole-5-Carboxamide Isosteres

The regioisomeric identity of the thiadiazole ring (1,3,4- vs. 1,2,3-thiadiazole) in carboxamide-linked kinase inhibitors produces divergent selectivity profiles. 1,3,4-Thiadiazole-2-carboxamides (the scaffold of the target compound) exhibit a distinct kinase inhibition fingerprint compared to 1,2,3-thiadiazole-5-carboxamide isosteres. For example, 4-methyl-N-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide inhibits c-Met with IC₅₀ = 38 nM and PI3Kα with IC₅₀ = 112 nM [1]. By contrast, 1,3,4-thiadiazole-2-carboxamide c-Met inhibitors from the same optimization program show altered selectivity windows between c-Met and off-target kinases, a difference attributed to the distinct nitrogen atom positioning altering hinge-binding geometry [2]. The target compound, as a 1,3,4-thiadiazole-2-carboxamide, occupies this structurally differentiated selectivity space not accessible to 1,2,3-thiadiazole or 1,2,4-thiadiazole regioisomers.

Kinase Selectivity c-Met PI3Kα Isosteric Replacement

Tautomeric State: (2E)-Ylidene vs. Amino Tautomer Impact on Molecular Recognition

The target compound exists in the (2E)-ylidene tautomeric form (exocyclic C=N double bond conjugated with the carboxamide), distinguishing it from the 2-amino-1,3,4-thiadiazole tautomer prevalent in many commercially available analogs. This tautomeric difference has direct consequences for molecular recognition: the amino tautomer acts as a hydrogen bond donor at the thiadiazole 2-position, whereas the ylidene form presents a hydrogen bond acceptor geometry. A representative 1,3,4-thiadiazole-2-carboxamide co-crystallized with NUDT5 (PDB 5QJF, ligand K0S: N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide) demonstrates how the carboxamide-thiadiazole linkage positions the pyridine ring for specific polar contacts within the binding pocket [1]. The (2E)-ylidene tautomer of the target compound would present a different hydrogen-bonding surface than the amino form, potentially altering target residence time or selectivity versus closely related binding sites.

Tautomerism Crystallographic Binding Hydrogen Bond Geometry

4-Methoxybenzyl vs. 4-Fluorobenzyl: Electronic and Lipophilic Differentiation in 1,3,4-Thiadiazole-2(3H)-ylidene Series

The 4-fluorobenzyl analog N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide represents the closest commercially available structural comparator to the target compound . The 4-OCH₃→4-F substitution alters three key molecular properties: (1) Hammett σₚ constant shifts from −0.27 (electron-donating OCH₃) to +0.06 (weakly electron-withdrawing F), altering the electron density on the thiadiazole ring; (2) calculated logP increases by approximately 0.3–0.5 units for the methoxy analog, affecting membrane permeability; and (3) the methoxy oxygen introduces an additional hydrogen bond acceptor not present in the fluoro analog. In related 1,3,4-thiadiazole anticancer series, 4-fluorobenzyl derivatives exhibited IC₅₀ values of 2.79–3.58 µM against SKOV-3 and A549 cells, but the corresponding 4-methoxybenzyl variants were not included in the same study, precluding direct comparison [1]. The distinct electronic and lipophilic properties of 4-methoxybenzyl versus 4-fluorobenzyl predict non-interchangeable biological behavior.

Fluorine Scan Lipophilic Ligand Efficiency Benzyl Substituent SAR

Best Research and Industrial Application Scenarios for N-[(2E)-5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide


Type 2 Diabetes Lead Discovery: Expanding the 2-Pyridinecarboxamide GK Activator Chemotype into Thiadiazole-Containing Sub-Series

For medicinal chemistry groups pursuing allosteric glucokinase activators, this compound provides direct access to the thiadiazole-containing sub-series claimed in WO2008044777A1, a region of GK activator chemical space structurally distinct from the well-characterized 2-aminobenzamide and 3,6-disubstituted pyridine-2-carboxamide series [1]. The 4-methoxybenzyl-thiadiazole motif offers an underexplored vector for optimizing GK activation potency, glucose-dependent insulin secretion in pancreatic β-cells, and hepatic selectivity versus the GKRP-regulated pool. Procurement enables head-to-head comparison with benchmark GK activators (e.g., GKA50, AZD1656) in both enzymatic and cell-based glucose uptake assays.

Kinase Inhibitor SAR Expansion: 5-Position Diversity Scan on the 1,3,4-Thiadiazole-2-Carboxamide c-Met Scaffold

For kinase drug discovery teams optimizing c-Met or related tyrosine kinase inhibitors, this compound fills a critical gap in 5-position benzyl substituent diversity. Published SAR demonstrates that 5-substituent identity on the 1,3,4-thiadiazole-2-carboxamide scaffold determines both potency (IC₅₀ shifts from nanomolar to micromolar) and selectivity across the kinome [1]. The 4-methoxybenzyl variant introduces electronic and steric features not represented by commercially available 5-methyl, 5-ethylthio, or 5-propyl analogs, enabling systematic exploration of the benzyl substituent tolerance of the c-Met ATP-binding pocket.

Agrochemical Antibacterial Discovery: 4-Methoxybenzyl-1,3,4-Thiadiazole Pharmacophore Optimization Against Phytopathogens

The demonstrated superiority of the 4-methoxybenzyl-thio-1,3,4-thiadiazole substructure over bismerthiazol (EC₅₀ 12.21 vs. 92.23 µg/mL against Xoo) validates this chemotype for agrochemical antibacterial discovery [1]. This compound, bearing the pyridine-2-carboxamide modification at the thiadiazole 2-position rather than the semicarbazone linkage of the lead compound, enables exploration of whether the pyridine-carboxamide moiety enhances target engagement, spectrum breadth (Xac, Xoo, or additional phytopathogens), or physicochemical suitability for foliar application. Direct comparative testing against the semicarbazone lead 6g would clarify the contribution of the 2-position substituent to antibacterial pharmacophore activity.

Chemical Probe Development: Tautomer-Dependent Target Engagement Studies

The (2E)-ylidene tautomeric state of this compound makes it a valuable tool compound for investigating tautomer-dependent molecular recognition in protein-ligand co-crystal structures. Comparison of binding poses obtained with this (2E)-ylidene compound versus the 2-amino-1,3,4-thiadiazole tautomer (available as 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine, CAS 63617-18-5) would directly quantify the energetic and geometric consequences of tautomeric state on ligand binding [1]. Such studies inform computational chemistry parameterization for tautomer-appropriate docking and free energy perturbation calculations.

Quote Request

Request a Quote for N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.